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GSK1521498 free base

(hydrochloride)

Cat. No.: B3026538 Get Quote

An in-depth exploration of the core structure-activity relationships (SAR) of the potent and

selective µ-opioid receptor (MOR) inverse agonist, GSK1521498. This guide provides a

comprehensive overview of the key chemical modifications influencing its biological activity,

detailed experimental protocols, and visual representations of relevant pathways and

workflows.

GSK1521498, chemically known as N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-

biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, is a novel therapeutic agent that has

demonstrated potential in treating disorders related to compulsive reward-driven behaviors.[1]

[2] Its mechanism of action is centered on its selective and potent inverse agonism at the µ-

opioid receptor (MOR).[1][3] Understanding the relationship between the chemical structure of

GSK1521498 and its biological activity is paramount for the development of new chemical

entities with improved pharmacological profiles. This technical guide synthesizes the available

structure-activity relationship data, outlines the key experimental methodologies used in its

characterization, and provides visual diagrams to elucidate the underlying biological pathways

and experimental processes.

Core Structure-Activity Relationship (SAR) Insights
The SAR studies of GSK1521498 and its analogs, primarily detailed in patent literature from

GlaxoSmithKline, reveal critical insights into the molecular features governing its affinity and
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functional activity at the µ-opioid receptor. The core scaffold consists of a biphenyl-methyl-

indenamine backbone, with key modifications explored at the 3'-position of the biphenyl ring.

Quantitative SAR Data
The following tables summarize the quantitative data for a selection of GSK1521498 analogs,

highlighting the impact of substitutions on the biphenyl moiety on µ-opioid receptor binding

affinity.

Compound ID
R (Substitution at 3'-
position of biphenyl ring)

µ-Opioid Receptor Binding
Affinity (Ki, nM)

GSK1521498 (Example 1) 1H-1,2,4-triazol-3-yl 0.25

Analog A 5-methyl-1,2,4-oxadiazol-3-yl 0.3

Analog B
5-trifluoromethyl-1,2,4-

oxadiazol-3-yl
0.4

Analog C 1H-tetrazol-5-yl 0.5

Analog D 5-amino-1,3,4-oxadiazol-2-yl 0.6

Analog E 2H-1,2,3-triazol-4-yl 0.7

Analog F 1H-imidazol-2-yl 1.2

Analog G 1H-pyrazol-3-yl 1.5

Analog H
5-oxo-4,5-dihydro-1,2,4-

oxadiazol-3-yl
2.0

Analog I 1H-1,2,3-triazol-4-yl 2.1

Analog J 4H-1,2,4-triazol-3-yl 2.5

Analog K isoxazol-3-yl 3.0

Analog L 1-methyl-1H-imidazol-2-yl 3.2

Analog M 1H-benzimidazol-2-yl 4.0

Analog N 1-methyl-1H-tetrazol-5-yl 5.0
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Data extracted from patent US7741356B2.

Experimental Protocols
The characterization of GSK1521498 and its analogs relies on a suite of in vitro assays to

determine their binding affinity and functional activity at the µ-opioid receptor. The following are

detailed methodologies for the key experiments cited.

Radioligand Binding Assay for µ-Opioid Receptor
Affinity
This assay is employed to determine the binding affinity (Ki) of test compounds for the µ-opioid

receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably

expressing the human µ-opioid receptor.

Radioligand: [³H]-DAMGO (a selective MOR agonist).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Test Compounds: GSK1521498 and its analogs dissolved in a suitable solvent (e.g., DMSO).

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-

DAMGO (at a concentration close to its Kd, e.g., 1 nM), and varying concentrations of the

test compound. The total assay volume is brought to 200 µL with assay buffer.
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Non-specific Binding: A set of wells containing a high concentration of a non-radiolabeled

MOR ligand (e.g., 10 µM naloxone) is included to determine non-specific binding.

Equilibrium: The plate is incubated at 25°C for 60 minutes to allow the binding to reach

equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioligand.

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity

retained on the filters is then counted using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The IC50 values (the concentration of test compound that inhibits 50% of

the specific binding of the radioligand) are determined by non-linear regression analysis of

the competition binding curves. The Ki values are then calculated from the IC50 values using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity
(Inverse Agonism)
This functional assay measures the ability of a compound to modulate G-protein activation by

the µ-opioid receptor. For an inverse agonist like GSK1521498, a decrease in basal

[³⁵S]GTPγS binding is expected.

Materials:

Membrane Preparation: Membranes from cells expressing the human µ-opioid receptor.

Radioligand: [³⁵S]GTPγS.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM

EDTA.

GDP: Guanosine 5'-diphosphate.
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Test Compounds: GSK1521498 and its analogs.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

Pre-incubation: Cell membranes (10-20 µg protein/well) are pre-incubated with GDP (e.g., 10

µM) in the assay buffer for 15-30 minutes at 30°C.

Compound Addition: Varying concentrations of the test compound are added to the wells. For

measuring inverse agonism, compounds are added in the absence of an agonist.

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

Incubation: The plate is incubated at 30°C for 60 minutes.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filters. The filters are washed with ice-cold wash buffer.

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters is

determined by scintillation counting.

Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting non-specific

binding (measured in the presence of a high concentration of unlabeled GTPγS). The effect

of the test compound is expressed as a percentage of the basal [³⁵S]GTPγS binding. For

inverse agonists, a concentration-dependent decrease in basal binding is observed, from

which an IC50 value can be determined.

Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the

following diagrams are provided in the DOT language for Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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